Navoximod - 1402836-86-5

Navoximod

Catalog Number: EVT-8402085
CAS Number: 1402836-86-5
Molecular Formula: C18H21FN2O2
Molecular Weight: 316.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Navoximod is under investigation in clinical trial NCT02048709 (Indoleamine 2,3-Dioxygenase (IDO) Inhibitor in Advanced Solid Tumors).
Navoximod is an orally available inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), with potential immunomodulating and antineoplastic activities. Upon administration, navoximod targets and binds to IDO1, a cytosolic enzyme responsible for the oxidation of the essential amino acid tryptophan into kynurenine. By inhibiting IDO1 and decreasing kynurenine in tumor cells, this agent increases tryptophan levels, restores the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T-lymphocytes, and causes a reduction in tumor-associated regulatory T-cells (Tregs). Activation of the immune system, which is suppressed in many cancers, may induce a cytotoxic T-lymphocyte (CTL) response against the IDO1-expressing tumor cells. IDO1 is overexpressed by a variety of tumor cell types and plays an important role in immunosuppression. Tryptophan depletion is associated with immunosuppression caused by T-cell suppression.
Overview

Navoximod is a small molecule inhibitor specifically targeting indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a significant role in the metabolism of tryptophan and contributes to immune tolerance in cancer. By inhibiting IDO1, navoximod aims to enhance anti-tumor immunity, making it a promising candidate for cancer immunotherapy. The compound is also known by its developmental codes GDC-0919 and NLG-919. Clinical studies have demonstrated its potential efficacy in combination therapies for various solid tumors, highlighting its role in modulating immune responses against cancer cells .

Source and Classification

Navoximod is classified as an indoleamine 2,3-dioxygenase inhibitor. It has been studied in various clinical trials for its safety, tolerability, and pharmacokinetics, particularly in patients with advanced solid tumors. The compound is synthesized from readily available chemical precursors and has been evaluated for its pharmacological properties through rigorous testing methods .

Synthesis Analysis

Technical Details

Molecular Structure Analysis

Navoximod features a complex molecular structure that can be analyzed through various techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. The molecular formula for navoximod is C16_{16}H14_{14}F2_{2}N2_{2}O, indicating the presence of fluorine atoms which contribute to its pharmacological properties.

Structural Data

  • Molecular Formula: C16_{16}H14_{14}F2_{2}N2_{2}O
  • Molecular Weight: Approximately 300.29 g/mol
  • Key Functional Groups: Contains aromatic rings and nitrogen heterocycles.
Chemical Reactions Analysis

Navoximod undergoes various metabolic transformations within the body, primarily involving hepatic enzymes. Studies have shown that it is metabolized via glucuronidation pathways, with several metabolites identified during absorption, metabolism, and excretion studies in animal models. The compound demonstrates stability under physiological conditions but may undergo hydrolysis or oxidation depending on the environment.

Technical Details

  • Metabolism: Primarily through glucuronidation.
  • Key Metabolites: Identified using liquid chromatography coupled with mass spectrometry.
Mechanism of Action

Navoximod exerts its therapeutic effects by inhibiting IDO1 activity, which leads to increased levels of tryptophan and decreased production of kynurenine. This shift in metabolic balance promotes T cell activation and enhances anti-tumor immune responses. The inhibition of IDO1 disrupts the immunosuppressive tumor microenvironment, allowing for improved efficacy of concurrent immunotherapies.

Process Data

  • Target Enzyme: Indoleamine 2,3-dioxygenase 1 (IDO1)
  • Mechanism: Inhibition leads to enhanced T cell activity and reduced tumor-induced immune tolerance.
Physical and Chemical Properties Analysis

Navoximod exhibits several notable physical and chemical properties that influence its bioavailability and pharmacodynamics:

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions; sensitive to extreme pH levels.
  • pKa Value: Relevant for understanding ionization at physiological pH.
Applications

Navoximod is primarily explored for its applications in cancer therapy as an immunomodulator. Its role as an IDO1 inhibitor positions it as a valuable agent in combination therapies aimed at enhancing the efficacy of existing cancer treatments. Recent studies have also investigated its potential in oncolytic virotherapy, where it is combined with herpes simplex virus type 1 to improve viral replication within tumors .

Scientific Uses

  • Cancer Immunotherapy: Enhancing T cell responses against tumors.
  • Combination Therapies: Used alongside other agents like atezolizumab for synergistic effects.
  • Oncolytic Virotherapy: Promoting viral replication to induce tumor lysis.

Properties

CAS Number

1402836-86-5

Product Name

Navoximod

IUPAC Name

4-[(1R)-2-[(5S)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol

Molecular Formula

C18H21FN2O2

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17+/m0/s1

InChI Key

YGACXVRLDHEXKY-LHPNLFKDSA-N

Canonical SMILES

C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O

Isomeric SMILES

C1CC(CCC1[C@@H](C[C@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.